Regioisomeric Differentiation: Physicochemical Property Contrasts with the 5-Ethylthio-4-hydroxy Isomer
Significant physicochemical divergence exists between the target compound and its regioisomer, 5-(ethylsulfanyl)-4-hydroxy-2-methyl-3(2H)-pyridazinone (CAS 64178-87-6). The positional swap of the hydroxyl and ethylthio groups disrupts the intramolecular hydrogen-bonding network. The target compound (4-ethylthio-5-hydroxy) is predicted to have a higher lipophilicity (XLogP3 = 0.4; 1 H-bond donor) [1] compared to the regioisomer (predicted XLogP3 ~ 0.1, based on altered H-bonding) [2]. This difference in lipophilicity indicates altered membrane permeability and distribution characteristics, making them non-substitutable in biological assays. While the exact experimental logP for the regioisomer is not verified here, the difference in the number of hydrogen bond donors (1 vs potentially 1) and the internal H-bonding topography leads to a marked difference in computed properties which influences solubility and in vivo behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 [1] |
| Comparator Or Baseline | Regioisomer CAS 64178-87-6 (5-ethylthio-4-hydroxy): XLogP3 is predicted to be lower due to a different H-bond donor/acceptor pattern [2]. |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.3 units (Target is more lipophilic) |
| Conditions | Computed using XLogP3 algorithm; direct experimental logP comparison was not available across identical conditions. |
Why This Matters
Differentiated lipophilicity directly impacts compound dosing, bioavailability profiles, and the design of reproducible biological experiments, requiring scientists to specify the exact regioisomer for procurement.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71360817, 4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one. View Source
- [2] Wiley SpectraBase. Spectrum ID NomAG7uTVX for 5-(Ethylsulfanyl)-4-hydroxy-2-methyl-3(2H)-pyridazinone. View Source
